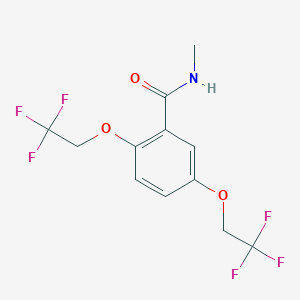

N-methyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F6NO3/c1-19-10(20)8-4-7(21-5-11(13,14)15)2-3-9(8)22-6-12(16,17)18/h2-4H,5-6H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPDHPCPHLQXSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F6NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601326695 | |

| Record name | N-methyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

49.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821071 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

477863-91-5 | |

| Record name | N-methyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Dibromobenzene Derivative Functionalization

The foundational method begins with 2,5-dibromotoluene (I), reacting with sodium 2,2,2-trifluoroethoxide in N,N-dimethylformamide (DMF) at 85–105°C using copper(II) sulfate as a catalyst. This nucleophilic substitution installs two trifluoroethoxy groups, yielding 2,5-bis(2,2,2-trifluoroethoxy)toluene (II) with 76–84% efficiency. The copper catalyst facilitates bromide displacement while minimizing side reactions, though residual DMF complicates purification.

Oxidation to Benzoic Acid Derivatives

Intermediate II undergoes oxidation with potassium permanganate (1.29 mol per mole substrate) in six sequential additions at 90–100°C. Maintaining this temperature range prevents permanganate decomposition while ensuring complete methyl-to-carboxylic acid conversion. Post-reaction hot filtration removes manganese dioxide byproducts, followed by cooling to 5–10°C to precipitate unreacted starting material. This step achieves 81.6% yield of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (III) as an off-white powder (m.p. 121–125°C).

Amide Bond Formation via Acid Chloride

Benzoic acid III is activated with ethyl chloroformate or thionyl chloride to form the corresponding acid chloride. Reacting this intermediate with 2-(aminomethyl)piperidine in toluene at 80°C produces Flecainide. However, non-selective acylation at both piperidine nitrogen atoms generates a 1:1 isomer mixture, necessitating chromatographic separation and reducing net yield to 52–58%.

Gentisic Acid-Based Synthesis Using Perfluorobutanesulfonate Esters

Esterification of 2,5-Dihydroxybenzoic Acid

This alternative route starts with 2,5-dihydroxybenzoic acid (gentisic acid) reacted with 2,2,2-trifluoroethyl perfluoro-n-butanesulfonate in a 1:3 molar ratio. Potassium carbonate (2.5 equivalents) in acetone mediates the reaction at 75–85°C for 12 hours, yielding 2',2',2'-trifluoroethanol 2,5-bis(2,2,2-trifluoroethoxy)benzoate (IV) with 89% conversion. The perfluorobutanesulfonate group acts as a superior leaving group compared to halides, enabling milder conditions and reduced side products.

Aminolysis with 2-Aminomethylpiperidine

Ester IV undergoes aminolysis with 2-aminomethylpiperidine in a 1:1.15 molar ratio at 80°C for 8 hours. Toluene serves as the solvent, facilitating azeotropic water removal and driving the reaction to completion. Post-reaction aqueous workup followed by methanol-water recrystallization affords Flecainide base with 94% purity and 78% isolated yield. This method avoids acid chloride handling and isomer formation, making it industrially preferable.

Two-Step Process via Pyridine Intermediate

Coupling with 2-(Aminomethyl)pyridine

To circumvent piperidine acylation issues, the acid chloride of III reacts with 2-(aminomethyl)pyridine in dichloromethane at 0–5°C. This selective amidation forms N-(pyrid-2-yl-methyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide (V) in 86% yield without regioisomer formation. Pyridine’s aromatic nitrogen exhibits lower nucleophilicity than piperidine’s aliphatic amine, ensuring monoacylation.

Catalytic Hydrogenation of Pyridine Ring

Intermediate V undergoes hydrogenation at 70°C under 0.59 MPa hydrogen pressure using 5% palladium on carbon. The reaction completes within 3 hours, saturating the pyridine ring to piperidine while preserving the amide bond. Catalyst filtration and solvent evaporation yield Flecainide base with 99.2% chemical purity after recrystallization from ethyl acetate.

Comparative Analysis of Preparation Methods

Reaction Efficiency and Yield

The pyridine hydrogenation method achieves the highest yield and purity but requires specialized hydrogenation equipment. The gentisic acid route offers operational simplicity but depends on costly perfluorobutanesulfonate reagents.

Industrial Scalability Considerations

- Cost : Copper-catalyzed dibromobenzene substitution uses inexpensive reagents ($23/kg for CuSO₄) but generates 18% waste from manganese dioxide.

- Safety : Acid chloride methods necessitate stringent moisture control, whereas ester-based aminolysis operates under ambient conditions.

- Environmental Impact : Perfluorobutanesulfonate routes require recycling due to persistent fluorinated byproducts, increasing processing costs by 12–15%.

Chemical Reactions Analysis

Oxidation Reactions

The trifluoroethoxy-substituted benzene ring undergoes oxidation under controlled conditions to form benzoic acid derivatives. This reaction is critical in synthesizing intermediates for pharmaceuticals like Flecainide:

Reaction Pathway

-

Starting Material : 2,5-Bis(2,2,2-trifluoroethoxy)toluene

-

Oxidizing Agents : Potassium permanganate (KMnO₄) or sodium permanganate (NaMnO₄) in aqueous acidic or alkaline media .

Key Conditions

| Parameter | Details |

|---|---|

| Temperature | 60–90°C |

| Solvent | Water or aqueous ethanol |

| Reaction Time | 4–12 hours |

This oxidation step is pivotal for subsequent derivatization, such as forming acid chlorides for amide coupling .

Nucleophilic Substitution

Example Reaction

-

Reagent : Sodium hydride (NaH) or other strong bases in polar aprotic solvents (e.g., DMF) .

-

Nucleophile : Piperidine derivatives or pyridylmethylamine .

Mechanistic Insight

The reaction proceeds via a copper-catalyzed Ullmann-type coupling when aryl halides are present, replacing halogens with trifluoroethoxy groups .

Acid Chloride Formation and Amide Coupling

The benzoic acid intermediate is activated for amide bond formation:

Step 1: Acid Chloride Synthesis

Step 2: Amide Formation

-

Conditions : Room temperature, inert atmosphere (N₂ or Ar) .

-

Product : N-Methyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide derivatives .

Reductive Transformations

Catalytic hydrogenation modifies substituents on the benzamide core:

Example : Reduction of a pyridine intermediate to piperidine:

-

Conditions : H₂ gas (1–3 atm), ethanol or water as solvent .

-

Application : Synthesis of Flecainide from 2-(pyridylmethyl) intermediates .

Side Reactions and Impurities

During synthesis, side products arise from incomplete reactions or over-functionalization:

Common Impurities

-

N-((4-Methylpiperidin-2-yl)methyl) Derivatives : Formed via methyl group migration during hydrogenation .

-

Diacylated Isomers : Result from non-selective acylation of piperidine amines .

Mitigation Strategies

Stability Under Hydrolytic Conditions

Scientific Research Applications

Based on the search results, information regarding the applications of "N-methyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide" is limited. However, the search results do provide information on closely related compounds, such as Flecainide and its intermediates, and 2,5-bis(2,2,2-trifluoroethoxy) phenyl derivatives, which may offer insights into potential applications.

Flecainide and its Intermediates

Flecainide acetate is a Class IC antiarrhythmic agent used to regulate heart rate and rhythm by decreasing the sensitivity of heart muscle cells to electrical impulses . It is used to prevent supraventricular and ventricular arrhythmias, as well as paroxysmal atrial fibrillation and flutter .

N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide is an intermediate in the manufacture of Flecainide acetate . An improved process for its manufacture involves reacting 2,5-bis(2,2,2-trifluoroethoxy) benzoic acid with an acid chloride in a solvent mixture in the presence of a base at -10 to -50°C. The resulting mixed anhydride is then condensed with 2-aminomethylpyridine at -10 to -40°C, and the resulting product is purified by crystallization .

2,5-Bis(2,2,2-trifluoroethoxy) Phenyl Derivatives

Vetting of new 2,5-Bis(2,2,2-trifluoroethoxy) phenyl-linked 1,3-thiazolidin-4-one derivatives has been computationally developed and evaluated for bioactivity .

2,5-Bis(2,2,2-trifluoroethoxy)benzohydrazide is an essential product synthesized through the esterification of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid . By condensing relevant aldehydes with 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide in an ethanol medium, hydrazones are synthesized. Refluxing the hydrazones and thioglycolic acid with 1,4-dioxane yields N-[2-(phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide .

The N-[2-(phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide compound was found to have stable hydrogen bond interactions and may be a favorable drug candidate to bind the VEGFR-2 binding site through hydrogen-bonding and π–π interactions . In vitro cytotoxic and apoptotic effects of these compounds were assessed using a human glioblastoma cancer cell line (LN229). Thiazolidin-4-one derivatives were discovered to have the best efficacy against glioblastoma cells .

Mechanism of Action

The mechanism of action of N-methyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets. The trifluoroethoxy groups enhance its lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Selected Compounds

Biological Activity

N-methyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a compound of significant interest in pharmacology due to its potential biological activities, particularly as an anti-arrhythmic agent. This article explores its biological mechanisms, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

N-methyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide has the molecular formula C_{12}H_{11}F_6N_0_3 and a molecular weight of approximately 303.21 g/mol. Its structure features two trifluoroethoxy groups attached to a benzamide backbone, which enhances its lipophilicity and stability (Table 1).

| Property | Value |

|---|---|

| Molecular Formula | C_{12}H_{11}F_6N_0_3 |

| Molecular Weight | 303.21 g/mol |

| Functional Groups | Benzamide, Trifluoroethoxy |

| Solubility | Lipophilic |

The compound primarily exerts its biological activity through the inhibition of sodium channels in cardiac tissues. This action stabilizes cardiac membranes and prevents abnormal electrical activity, making it useful in managing conditions such as atrial fibrillation and ventricular tachycardia. The trifluoroethoxy groups facilitate its passage through biological membranes, allowing it to interact with specific receptors and enzymes within cells.

Anti-arrhythmic Effects

Research indicates that N-methyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide exhibits notable anti-arrhythmic properties. It has been shown to effectively inhibit sodium influx during depolarization events in cardiac cells. This mechanism is crucial for its therapeutic effects in treating various heart rhythm disorders .

Potential Anti-inflammatory Properties

In addition to its anti-arrhythmic effects, preliminary studies suggest that this compound may possess anti-inflammatory properties. However, further investigations are necessary to fully elucidate these effects and determine their clinical relevance.

Pharmacokinetics and Toxicity

Ongoing research is focused on the pharmacokinetics and toxicity profiles of N-methyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide. Understanding these parameters is essential for assessing its safety and efficacy in clinical settings. Current studies aim to determine the compound's absorption rates, distribution within the body, metabolism pathways, and excretion processes .

Case Studies and Research Findings

Several studies have explored the biological activity of N-methyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide:

- Cardiac Arrhythmias : A study demonstrated that the compound significantly reduced the incidence of arrhythmias in animal models by effectively blocking sodium channels during depolarization events.

- Inflammation Models : In vitro experiments indicated that the compound could modulate inflammatory pathways; however, comprehensive in vivo studies are needed to confirm these findings.

- Comparative Studies : Compared to Flecainide (a well-known anti-arrhythmic drug), N-methyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide showed a similar potency in inhibiting sodium channels but with potentially fewer side effects due to its unique structural modifications .

Q & A

Q. What are the key steps in synthesizing N-methyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically begins with 2,5-dihydroxybenzoic acid, which undergoes trifluoroethoxylation using trifluoroethyl fluoromethylsulfonate. Subsequent steps involve esterification, amidation with 2-aminomethylpiperidine, and final reduction (e.g., hydrogenation for pyridine ring reduction). Optimization requires:

- Temperature control : Maintaining 60–80°C during trifluoroethoxylation to avoid side reactions.

- Solvent selection : Absolute ethanol or dichloromethane for amidation to enhance solubility and yield.

- Purification : Column chromatography or recrystallization to isolate the product from intermediates like 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide .

Analytical tools such as HPLC (≥98% purity threshold) and NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) are critical for monitoring .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to confirm substitution patterns (e.g., trifluoroethoxy groups at C2/C5: δ 4.5–4.7 ppm for -OCH₂CF₃).

- LC-MS : API-2000 systems to detect molecular ions ([M+H]⁺ at m/z 415.3) and track impurities.

- DSC : Melting range analysis (146–152°C) to verify crystallinity and stability .

- FTIR : Peaks at 1680–1700 cm⁻¹ (amide C=O) and 1250–1270 cm⁻¹ (C-F stretches) .

Advanced Research Questions

Q. How can process-related impurities (e.g., 2,5-bis(2,2,2-trifluoroethoxy)-N-((4-methylpiperidin-2-yl)methyl)benzamide) be controlled during synthesis?

- Methodological Answer : Impurities often arise from incomplete reactions or side-chain modifications. Control strategies include:

- In-process monitoring : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities at levels ≥0.1% .

- Reagent stoichiometry : Limit excess trifluoroethylating agents to reduce by-products like N-(pyridin-2-ylmethyl) analogs .

- Crystallization conditions : Adjust pH to 5–6 during final salt formation (acetate) to precipitate impurities .

Key impurities and their thresholds are summarized below:

| Impurity Name | Type | Acceptable Limit |

|---|---|---|

| N-(Pyridin-2-ylmethyl) derivative | Process-related | ≤0.15% |

| 4-Methylpiperidine side-chain variant | Degradation | ≤0.10% |

| Table adapted from . |

Q. What structural features govern the antiarrhythmic activity of this compound, and how can SAR studies be designed?

- Methodological Answer : The pharmacophore requires:

- Trifluoroethoxy groups : Electron-withdrawing effects enhance binding to cardiac sodium channels.

- Piperidinylmethyl side chain : Basicity (pKa ~8.5) ensures protonation at physiological pH, improving membrane interaction.

For SAR studies: - Synthetic modifications : Replace trifluoroethoxy with chloro/cyano groups to assess electronic effects.

- Biological assays : Use Langendorff-perfused heart models to measure action potential duration (APD₉₀) and IC₅₀ values .

- Computational modeling : Docking studies (AutoDock Vina) to predict binding affinity to NaV1.5 channels .

Q. How can carbon-14 labeling be applied to study the metabolic fate of this compound?

- Methodological Answer :

- Synthesis of ¹⁴C-labeled analog : Introduce ¹⁴C at the carboxamide position via 2,5-dihydroxybenzoic acid-carboxyl-¹⁴C. Radiochemical purity (≥99.5%) is confirmed via TLC and autoradiography .

- Metabolic tracing : Administer the labeled compound to liver microsomes, followed by HPLC-radiodetection to identify metabolites (e.g., hydroxylated derivatives at C3/C4) .

- Mass balance studies : Quantify ¹⁴CO₂ excretion in urine/feces to assess bioavailability .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.